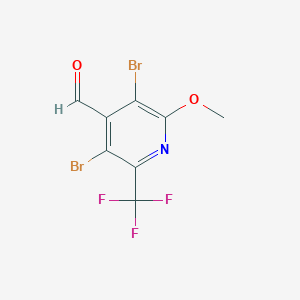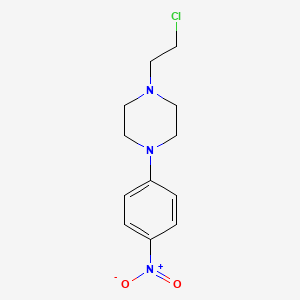![molecular formula C10H10N4O3 B8774623 9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one](/img/structure/B8774623.png)
9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one is a complex organic compound that features a purine base fused with a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one typically involves the dehydration of biomass-derived carbohydrates. The process often starts with the acid-catalyzed dehydration of hexoses, such as glucose or fructose, to produce 5-hydroxymethylfurfural . This intermediate can then be further reacted under specific conditions to form the desired compound. The reaction conditions usually involve the use of catalysts and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the catalytic systems and reaction conditions to achieve high efficiency and scalability. The use of heterogeneous catalysts, such as vanadium phosphate oxide, has been explored to enhance the selectivity and conversion rates . Additionally, continuous flow reactors and other advanced technologies are employed to streamline the production process and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 2,5-diformylfuran.
Reduction: Reduction reactions can yield products like 2,5-dimethylfuran.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or vanadium-based catalysts.
Reducing agents: Such as hydrogen gas in the presence of palladium or ruthenium catalysts.
Substitution reagents: Such as halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions include:
2,5-diformylfuran: Formed through oxidation.
2,5-dimethylfuran: Formed through reduction.
Various substituted furans: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a competitive inhibitor or activator of certain enzymes, influencing various biochemical processes . Its effects are mediated through the binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-hydroxymethylfurfural: A precursor in the synthesis of 9-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one.
2,5-diformylfuran: An oxidation product with similar structural features.
2,5-dimethylfuran: A reduction product with comparable chemical properties.
Uniqueness
This compound is unique due to its fused purine and furan rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h1-2,4-7,15H,3H2,(H,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQPBHYPIRLWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=NC3=C2N=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-(Methylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B8774598.png)






